molecular formula C14H16N2 B1662071 2,2'-Dimethylbenzidine CAS No. 84-67-3

2,2'-Dimethylbenzidine

Cat. No. B1662071
CAS RN: 84-67-3
M. Wt: 212.29 g/mol
InChI Key: QYIMZXITLDTULQ-UHFFFAOYSA-N
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Description

2,2’-Dimethylbenzidine is an organic compound with the molecular formula C14H16N2 . It is also known as a light tan solid .


Synthesis Analysis

The synthesis of 2,2’-Dimethylbenzidine can be achieved through a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylbenzidine is characterized by its molecular formula C14H16N2 . The InChI key is QYIMZXITLDTULQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2’-Dimethylbenzidine has a molecular weight of 248.75 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass is 248.1080262 g/mol .

Safety And Hazards

2,2’-Dimethylbenzidine is likely combustible . When heated to decomposition, it emits toxic fumes of carbon oxides and nitrogen oxides . It is recommended to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required .

Future Directions

2,2’-Dimethylbenzidine has been used in the development of high-performance separation membranes . It has also been used in the fabrication of polyimide/carbon fiber composites . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name

4-(4-amino-2-methylphenyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMZXITLDTULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043860
Record name 2,2'-Dimethylbenzidine
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2'-Dimethylbenzidine

CAS RN

84-67-3
Record name 2,2′-Dimethyl-4,4′-diaminobiphenyl
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Record name 2,2'-Dimethylbenzidine
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Record name m-Tolidine
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Record name 2,2'-Dimethylbenzidine
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Record name 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine
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Record name 2,2'-DIMETHYLBENZIDINE
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Synthesis routes and methods

Procedure details

A mixture of 40.0 grams, 0.30 moles, of m-nitrotoluene; 24 mL of a 20 percent aqueous solution of sodium hydroxide, and 120 mL ethanol is stirred and heated at gentle reflux. Zinc dust, 69.6 grams, is slowly added to keep the solution boiling without heating. Following addition of the zinc dust, the mixture is heated at reflux for about 4 hours. The hot mixture is filtered by suction, and the zinc residue is washed with ethanol. Concentrated hydrochloric acid is then slowly added to the filtrate. The precipitate formed is collected following filtration and redissolved in hot water. The aqueous solution is thereafter allowed to cool to room temperature and basified with a 20 percent aqueous solution of sodium hydroxide. The resulting DMB is an oil that is extracted with ethyl ether following its formation. Subsequent evaporation of the ethyl ether yields an oil containing 18.3 grams, 57.4 percent, of solids following cooling. Finally, the solid DMB is recrystallized from ethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
MAB Meador, EJ Malow, R Silva, S Wright… - … applied materials & …, 2012 - ACS Publications
Polyimide gels are produced by cross-linking anhydride capped polyamic acid oligomers with aromatic triamine in solution and chemically imidizing. The gels are then supercritically …
Number of citations: 396 pubs.acs.org
D Hinks, HS Freeman, M Nakpathom, J Sokolowska - Dyes and Pigments, 2000 - Elsevier
The design, synthesis, characterization, and genotoxicity of 4,4′ diaminobiphenyl (benzidine) analogs with substituents in the 3,3′ and/or 2,2′ positions are reported. Analogs …
Number of citations: 63 www.sciencedirect.com
V Percec, JY Bae, M Zhao, DH Hill - The Journal of Organic …, 1995 - ACS Publications
Functionalized symmetrically disubstituted dihydroxybiphenyls such as 2, 2'-disubstituted 4, 4'-dihydroxybiphenyls are an important class of compounds with various applications in …
Number of citations: 75 pubs.acs.org
KC Chuang, JD Kinder, DL Hull, DB McConville… - …, 1997 - ACS Publications
X-ray crystal structures of three substituted 4,4‘-biphenyldiamines, namely, 2,2‘,6,6‘-tetramethylbenzidine (TMBZ), 2,2‘-dimethylbenzidine (DMBZ) and 2,2‘-bis(trifluoromethyl)benzidine (…
Number of citations: 39 pubs.acs.org
H Seino, O Haba, A Mochizuki… - High Performance …, 1997 - journals.sagepub.com
Fluorinated polyimides (PIs) with low dielectric constant and high dimensional stability have been developed using polyisoimides (PIIs) as a polyimide precursor. The PIIs were …
Number of citations: 33 journals.sagepub.com
H Guo, MAB Meador, L McCorkle… - … applied materials & …, 2012 - ACS Publications
Combinations of rigid and flexible aromatic diamines were used to tailor the properties of octa(aminophenyl)-silsesquioxane (OAPS) cross-linked polyimide aerogels. 2,2′-…
Number of citations: 223 pubs.acs.org
A Lu, H Lin, M Yuan, L Shao, X Lu, Z Xin - Polymer, 2023 - Elsevier
In this work, two biphenyl-containing benzoxazine monomers (C-tfmb and C-dmb) have been synthesized using 2,2′-bis(trifluoromethyl)benzidine/2,2′-dimethylbenzidine, 4-…
Number of citations: 2 www.sciencedirect.com
MAB Meador, S Wright, A Sandberg… - … applied materials & …, 2012 - ACS Publications
The dielectric properties and loss tangents of low-density polyimide aerogels have been characterized at various frequencies. Relative dielectric constants as low as 1.16 were …
Number of citations: 205 pubs.acs.org
MAB Meador, CR Alemán, K Hanson… - … applied materials & …, 2015 - ACS Publications
Polyimide aerogels combine high porosity, low thermal conductivity, flexibility, and low density with excellent mechanical properties. However, previously used cross-linkers, such as 1,3,…
Number of citations: 222 pubs.acs.org
G Fang, H Li, J Liu, H Ni, H Yang, S Yang - Chemistry Letters, 2015 - journal.csj.jp
A series of polyimide aerogels with intrinsically atomic-oxygen-resistant features have been synthesized. For this purpose, 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) …
Number of citations: 23 www.journal.csj.jp

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